molecular formula C13H12N2O4 B13943680 1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid CAS No. 32692-32-3

1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid

Cat. No.: B13943680
CAS No.: 32692-32-3
M. Wt: 260.24 g/mol
InChI Key: XYFGNHDTLKLWLD-UHFFFAOYSA-N
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Description

6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid is a complex organic compound with significant applications in pharmaceutical chemistry. It is a key intermediate in the synthesis of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .

Preparation Methods

The synthesis of 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid involves several steps. One common method includes the reaction of naphthalene-1,4-dione with 3,5-diaminobenzoic acid in ethanol under reflux conditions for 10 hours. The reaction mixture is then purified by column chromatography using a mixture of petroleum ether and ethyl acetate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid primarily involves its role as an intermediate in the synthesis of cilazapril. Cilazapril inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Similar compounds to 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid include:

The uniqueness of 6,11-Dioxo-1,2,3,4,6,11-hexahydro-pyridazino[1,2-b]phthalazine-1-carboxylic acid lies in its specific structure, which makes it an essential intermediate in the synthesis of cilazapril, highlighting its importance in pharmaceutical chemistry.

Properties

CAS No.

32692-32-3

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

6,11-dioxo-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c16-11-8-4-1-2-5-9(8)12(17)15-10(13(18)19)6-3-7-14(11)15/h1-2,4-5,10H,3,6-7H2,(H,18,19)

InChI Key

XYFGNHDTLKLWLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=O)C3=CC=CC=C3C(=O)N2C1)C(=O)O

Origin of Product

United States

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